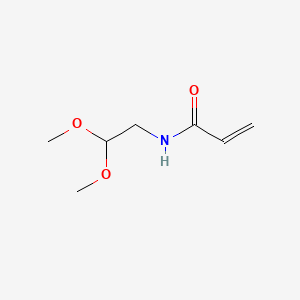

N-(2,2-dimethoxyethyl)prop-2-enamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Acrylic Resins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMYGCUEJWTBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045002 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49707-23-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49707-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)prop-2-enamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer chemistry. The information is intended for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

This compound, also known as N-Acryloylaminoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C₇H₁₃NO₃.[1][2] Its chemical structure features a reactive prop-2-enamide (acrylamide) functional group and a dimethoxyethyl substituent on the nitrogen atom. This unique combination of a polymerizable vinyl group and a protected aldehyde functionality makes it a valuable building block in the synthesis of functional polymers.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [2] |

| CAS Number | 49707-23-5 | |

| Appearance | Neat | [2] |

| Solubility | Soluble (130 g/L at 25°C) | |

| Synonyms | N-(2,2-Dimethoxyethyl)-2-propenamide, (2,2-Dimethoxyethyl)acrylamide, Acrylamidoacetaldehyde Dimethyl Acetal, N-Acryloylaminoacetaldehyde Dimethyl Acetal | [2] |

Synthesis

The primary method for synthesizing this compound is through the direct amidation of 2,2-dimethoxyethylamine with acryloyl chloride.[1] This reaction is a nucleophilic acyl substitution where the amino group of 2,2-dimethoxyethylamine attacks the carbonyl carbon of acryloyl chloride.

General Synthesis Pathway

Caption: General reaction scheme for the synthesis of this compound.

Representative Experimental Protocol

While a detailed, peer-reviewed protocol specifically for this compound is not widely published, the synthesis of structurally similar N-substituted acrylamides is well-documented. The following is a representative protocol adapted from the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, which can be modified for the target compound.[3]

Materials:

-

2,2-dimethoxyethylamine

-

Acryloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stirring apparatus

-

Dropping funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethoxyethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, filter off the triethylammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or distillation if necessary.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its two primary functional groups: the acrylamide moiety and the dimethyl acetal.

-

Polymerization: The vinyl group of the acrylamide can undergo free-radical polymerization to form poly(this compound).[1] This allows for its use as a monomer in the creation of functional polymers with pendant dimethoxyethyl groups.

-

Hydrolysis of the Acetal Group: The dimethyl acetal is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This property is particularly useful for post-polymerization modification of materials.

These reactive features make this compound a valuable monomer for the synthesis of "smart" or functional polymers, particularly for hydrogels.[1] The pendant acetal groups can be hydrolyzed post-polymerization to generate aldehyde functionalities, which can then be used for cross-linking or for the covalent immobilization of biomolecules containing amino groups (via reductive amination).

Conceptual Workflow for Hydrogel Formation and Functionalization

Caption: Conceptual workflow illustrating the use of this compound in the synthesis and functionalization of hydrogels.

Biological Activity and Signaling Pathways

There is currently a lack of specific, in-depth studies on the biological activity and signaling pathway interactions of this compound in the public domain. While some sources suggest that amides, in general, may exhibit anti-inflammatory and antimicrobial activities, these properties have not been experimentally verified for this specific compound.[1] Its primary area of research interest lies in its role as a monomer for creating biocompatible materials for applications such as drug delivery and tissue engineering.[4] Any biological effects would likely be indirect, resulting from the properties of the polymers synthesized from it.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a functional monomer with significant potential in polymer and materials science. Its unique structure, combining a polymerizable acrylamide group with a protected aldehyde, allows for the synthesis of advanced polymeric materials, particularly functional hydrogels. While detailed biological studies on the monomer itself are scarce, its utility in creating biocompatible materials for biomedical applications continues to be an area of active research. Further investigation into its specific chemical properties and biological interactions is warranted to fully exploit its potential.

References

N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide for Researchers

CAS Number: 16265-23-9

This technical guide provides an in-depth overview of N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer with applications in polymer chemistry and potential as a precursor in drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications.

Core Chemical and Physical Properties

This compound is an organic compound characterized by the presence of a reactive prop-2-enamide functional group and a dimethoxyethyl substituent.[1] These features contribute to its utility in various chemical transformations. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

| Property | Value |

| CAS Number | 16265-23-9 |

| Molecular Formula | C₇H₁₃NO₃[1] |

| Molecular Weight | 159.18 g/mol [2][3] |

| Synonyms | N-(2,2-Dimethoxyethyl)-2-propenamide, (2,2-Dimethoxyethyl)acrylamide, Acrylamidoacetaldehyde Dimethyl Acetal, N-Acryloylaminoacetaldehyde Dimethyl Acetal[3] |

Synthesis of this compound: An Experimental Protocol

The primary synthetic route to this compound is through the direct amidation of 2,2-dimethoxyethylamine with acryloyl chloride.[1] The following protocol is adapted from established methods for the synthesis of similar N-substituted acrylamides.

Reaction Scheme:

References

- 1. This compound | 49707-23-5 | Benchchem [benchchem.com]

- 2. Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of N-(2,2-dimethoxyethyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the molecular weight of N-(2,2-dimethoxyethyl)prop-2-enamide, a key parameter for researchers in various scientific disciplines.

Executive Summary

This compound is an organic compound with the molecular formula C₇H₁₃NO₃.[1][2][3] Its calculated molecular weight is a fundamental property used in a wide range of experimental and theoretical applications, from reaction stoichiometry to analytical characterization. This document outlines the determination of this value.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₁₃NO₃.[1][2][3] The molecular weight is calculated by summing the atomic weights of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.

The accepted molecular weight for this compound is 159.18 g/mol .[1][2][4]

Data Presentation: Molecular Weight Calculation

The following table provides a detailed breakdown of the molecular weight calculation for this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 13 | 1.008[5] | 13.104 |

| Nitrogen | N | 1 | 14.007[6][7][8] | 14.007 |

| Oxygen | O | 3 | 15.999[9][10][11] | 47.997 |

| Total | 159.185 |

Note: The calculated molecular weight of 159.185 g/mol is consistent with the commonly cited value of 159.18 g/mol .

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its elements. As such, extensive experimental protocols for its determination are not typically detailed in the same manner as for a complex biological assay or a multi-step organic synthesis.

Similarly, the concept of a molecular weight is a discrete quantitative value and does not lend itself to representation through signaling pathway diagrams or experimental workflow visualizations. These graphical representations are best suited for illustrating complex processes, interactions, or procedural steps, which are not applicable to the fundamental calculation of a molecule's mass.

References

- 1. Buy this compound | 49707-23-5 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 49707-23-5 | Benchchem [benchchem.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 7. What is the atomic mass of nitrogen? [unacademy.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

- 11. quora.com [quora.com]

Structural Elucidation of N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of N-(2,2-dimethoxyethyl)prop-2-enamide. It includes detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in a structured format for clarity and comparative analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with acryloyl chloride. This reaction, a nucleophilic acyl substitution, forms the amide bond and yields the target compound.

Experimental Protocol:

A solution of aminoacetaldehyde dimethyl acetal hydrochloride is neutralized with a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane at 0°C. To this stirred solution, a solution of acryloyl chloride in the same solvent is added dropwise, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting mixture is washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Structural Characterization

The definitive structure of this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz), Integration | ¹³C NMR (CDCl₃) δ (ppm) |

| H-1' (CH) | 4.50, t, J=5.2, 1H | 165.5 |

| H-2' (CH₂) | 3.45, dt, J=5.6, 5.2, 2H | 130.8 |

| O-CH₃ | 3.40, s, 6H | 126.2 |

| H-2a | 6.30, dd, J=17.0, 1.2, 1H | 102.1 |

| H-2b | 6.15, dd, J=17.0, 10.2, 1H | 54.5 |

| H-1 | 5.65, dd, J=10.2, 1.2, 1H | 41.2 |

| N-H | 6.50, br s, 1H | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of this compound is placed on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.

Table 2: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong, Broad | N-H Stretch |

| 3080 | Medium | =C-H Stretch |

| 2950, 2850 | Medium | C-H Stretch (sp³) |

| 1660 | Strong | C=O Stretch (Amide I) |

| 1620 | Strong | C=C Stretch |

| 1540 | Strong | N-H Bend (Amide II) |

| 1120, 1050 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol:

A dilute solution of this compound is introduced into an electrospray ionization (ESI) mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 160.0968 |

| [M+Na]⁺ | 182.0787 |

Experimental Workflow

The logical flow for the structural elucidation of this compound is outlined below. This workflow ensures a systematic approach, from synthesis to final structural confirmation.

Spectroscopic and Synthetic Profile of N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic protocol for N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental data and methodologies to support further research and application.

Core Spectroscopic Data

The structural integrity of this compound has been confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.30 | dd | 17.0, 1.5 | 1H | Vinylic Proton |

| 6.12 | dd | 17.0, 10.2 | 1H | Vinylic Proton |

| 5.65 | dd | 10.2, 1.5 | 1H | Vinylic Proton |

| 4.51 | t | 5.2 | 1H | -CH- |

| 3.44 | t | 5.2 | 2H | -CH₂- |

| 3.40 | s | - | 6H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O (Amide) |

| 131.0 | Vinylic CH |

| 126.5 | Vinylic CH₂ |

| 102.4 | O-CH-O |

| 54.5 | -OCH₃ |

| 41.2 | -CH₂- |

Infrared (IR) Spectroscopic Data

The following table outlines the characteristic infrared absorption peaks for the functional groups present in this compound.

Table 3: Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | N-H | Stretching |

| 3000 - 3100 | C-H (alkene) | Stretching |

| 2850 - 2950 | C-H (alkane) | Stretching |

| 1640 - 1690 | C=O (amide) | Stretching |

| 1500 - 1680 | C=C | Stretching |

| 1040 - 1300 | C-O (ether) | Stretching |

Experimental Protocols

Synthesis of this compound

Materials:

-

2,2-dimethoxyethanamine

-

Triethylamine

-

Acryloyl chloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A solution of 2,2-dimethoxyethanamine (8.4 g, 80 mmol) and triethylamine (8.8 g, 88 mmol) in dichloromethane (100 mL) is prepared in a flask and cooled to 0 °C with stirring.

-

Acryloyl chloride (7.6 g, 84 mmol) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour, followed by stirring at room temperature for 12 hours.

-

The reaction mixture is then washed sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield a yellow oil.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent to afford the pure this compound as a colorless oil.

Visualization of Synthetic Workflow

The synthesis of this compound follows a straightforward acylation reaction. The logical workflow of this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

An In-Depth Technical Guide to the Reactivity and Functional Groups of N-(2,2-dimethoxyethyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2-dimethoxyethyl)prop-2-enamide is a bifunctional organic molecule that holds significant promise in the fields of polymer chemistry, materials science, and drug development. Its unique structure, featuring a reactive prop-2-enamide (acrylamide) moiety and a protected aldehyde in the form of a dimethyl acetal, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reactivity and functional group characteristics of this compound, supported by available quantitative data, detailed experimental protocols for analogous systems, and visual representations of its chemical behavior.

Core Functional Groups and Their Influence on Reactivity

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the prop-2-enamide and the dimethoxyethyl (dimethyl acetal) moieties.

-

Prop-2-enamide Group: This group consists of a vinyl group conjugated with an amide. This conjugation renders the β-carbon of the vinyl group electron-deficient and susceptible to nucleophilic attack, a characteristic reaction known as the Michael addition. Furthermore, the vinyl group readily undergoes free-radical polymerization, making this compound a valuable monomer for the synthesis of functional polymers.

-

Dimethoxyethyl Group (Dimethyl Acetal): The N-substituent is a 2,2-dimethoxyethyl group, which contains a dimethyl acetal. This acetal serves as a protecting group for an aldehyde functionality. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in a variety of subsequent chemical reactions, such as reductive amination or Schiff base formation. The steric bulk of the dimethoxyethyl group can also influence the reactivity of the acrylamide moiety by sterically hindering the approach of nucleophiles.

Quantitative Data

While specific experimental spectroscopic and kinetic data for this compound are not extensively reported in the literature, the following tables summarize available and predicted data to provide a quantitative understanding of the molecule.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Appearance | Not reported (likely a liquid or low-melting solid) |

| Solubility | Expected to be soluble in a range of polar organic solvents |

Table 2: Spectroscopic Data (Predicted and Analogous Compounds)

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Vinyl Protons | δ 5.5 - 6.5 ppm |

| N-H Proton | δ 6.0 - 8.0 ppm (broad) | |

| CH Triplet (Acetal) | δ 4.5 - 5.0 ppm | |

| N-CH₂ Doublet | δ 3.3 - 3.6 ppm | |

| O-CH₃ Singlet | δ 3.2 - 3.4 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 165 - 170 ppm |

| Vinyl Carbons | δ 125 - 135 ppm | |

| Acetal Carbon | δ 100 - 105 ppm | |

| O-CH₃ Carbons | δ 50 - 55 ppm | |

| N-CH₂ Carbon | δ 40 - 45 ppm | |

| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C=O Stretch (Amide I) | 1650 - 1680 cm⁻¹ | |

| N-H Bend (Amide II) | 1510 - 1550 cm⁻¹ | |

| C=C Stretch | 1610 - 1640 cm⁻¹ | |

| C-O Stretch (Acetal) | 1050 - 1150 cm⁻¹ |

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 160.0968 | 134.4 |

| [M+Na]⁺ | 182.0788 | 140.5 |

| [M+K]⁺ | 198.0527 | 141.1 |

| [M-H]⁻ | 158.0823 | 134.6 |

Key Reactions and Experimental Protocols

This section details the primary reactions of this compound. It is important to note that the following experimental protocols are representative examples based on similar N-substituted acrylamides and may require optimization for this specific substrate.

Synthesis of this compound

The most common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride.

Experimental Protocol (Adapted from analogous syntheses):

-

To a solution of 2,2-dimethoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reported yields for this type of reaction are typically in the range of 85-92%.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound.

Free-Radical Polymerization

The vinyl group of this compound allows for its polymerization to form poly(this compound), a polymer with pendant acetal groups that can be further modified.

Experimental Protocol (General procedure for free-radical polymerization):

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dioxane, DMF, or water).

-

Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS) (typically 0.1-1 mol%).

-

Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which inhibits polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for several hours.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).

-

Collect the polymer by filtration and dry under vacuum.

Diagram 2: Free-Radical Polymerization

Caption: Free-radical polymerization of the monomer.

Michael Addition

The electron-deficient β-carbon of the acrylamide is susceptible to conjugate addition by nucleophiles such as thiols, amines, and carbanions.

Experimental Protocol (Thiol-Michael Addition):

-

Dissolve this compound (1.0 eq) and a thiol (e.g., benzyl mercaptan, 1.1 eq) in a suitable solvent like THF or methanol.

-

Add a catalytic amount of a base, such as triethylamine or DBU (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Diagram 3: Michael Addition with a Thiol

Caption: Michael addition of a thiol to the monomer.

Acetal Hydrolysis

The dimethyl acetal can be deprotected under acidic conditions to yield the corresponding aldehyde.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl or formic acid).

-

Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or NMR.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to obtain the aldehyde-functionalized product.

Diagram 4: Acetal Hydrolysis

Caption: Acid-catalyzed hydrolysis of the acetal group.

Conclusion

This compound is a versatile building block with a rich and tunable reactivity profile. The presence of both a polymerizable and Michael-receptive acrylamide moiety, coupled with a protected aldehyde, opens up a multitude of possibilities for the synthesis of novel polymers, functional materials, and complex organic molecules. While detailed quantitative data for this specific compound is emerging, the well-understood chemistry of its constituent functional groups provides a solid foundation for its application in advanced research and development. The provided protocols, based on analogous systems, offer a starting point for the exploration of its chemical potential.

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)prop-2-enamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of functional polymers for potential use in drug delivery and biomaterials.

Chemical and Physical Properties

This compound, also known by its synonyms N-Acryloylaminoacetaldehyde dimethyl acetal and (2,2-Dimethoxyethyl)acrylamide, is a chemical compound with the molecular formula C₇H₁₃NO₃.[1][2] It possesses a unique structure combining a reactive acrylamide group, suitable for polymerization, with a dimethoxyethyl side chain that acts as a protected aldehyde.[1] This dual functionality is the cornerstone of its utility in synthetic chemistry.[1]

The prop-2-enamide moiety is a conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, such as in Michael additions.[3] The N-(2,2-dimethoxyethyl) group influences the molecule's reactivity through both steric hindrance and electronic effects.[3] The bulkiness of this group can modulate the approach of nucleophiles, while its electron-donating character can influence the electron density of the acrylamide system.[3]

A summary of its key chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Synonyms | N-(2,2-Dimethoxyethyl)-2-propenamide, (2,2-Dimethoxyethyl)acrylamide, Acrylamidoacetaldehyde Dimethyl Acetal, N-Acryloylaminoacetaldehyde Dimethyl Acetal | [2] |

| InChI | InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9) | [2] |

| Physical Form | Neat | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with acryloyl chloride. This reaction is generally performed at a low temperature to control its exothermic nature.

Experimental Protocol

A detailed experimental protocol for the synthesis is provided below, based on available literature.

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Acryloyl chloride

-

Ethyl ether

-

Dry ice

-

Isopropanol

-

Methoxyhydroquinone (inhibitor)

Procedure:

-

A solution of aminoacetaldehyde dimethyl acetal in ethyl ether is prepared in a round-bottom flask.

-

The flask is cooled to 0°C using a dry ice-isopropanol bath.

-

A solution of acryloyl chloride in ethyl ether is added dropwise to the cooled solution of aminoacetaldehyde dimethyl acetal over a period of approximately 40 minutes, maintaining the reaction temperature between 0°C and 3°C.

-

During the addition, a white precipitate of aminoacetaldehyde dimethylacetal hydrochloride will form.

-

Upon completion of the addition, the precipitate is removed by filtration.

-

A small amount of an inhibitor, such as methoxyhydroquinone, is added to the filtrate to prevent polymerization of the product.

-

The ethyl ether is removed by evaporation to yield the final product, this compound.

A reported yield for this synthesis is approximately 92%.

Applications in Polymer Science

The primary application of this compound lies in its role as a monomer for the synthesis of functional polymers.[1] The resulting polymers, poly(this compound), possess acetal side chains that can be hydrolyzed under acidic conditions to yield aldehyde functionalities.[1] This transformation provides a route to pH-responsive materials.[3]

Synthesis of Aldehyde-Functionalized Polymers

The general workflow for the synthesis and functionalization of polymers from this compound is depicted in the following diagram.

Caption: Synthesis and functionalization workflow.

The aldehyde groups introduced into the polymer backbone are reactive sites that can be used for further chemical modifications, such as crosslinking to form hydrogels or for the covalent attachment of biologically active molecules.[1] This makes these polymers attractive candidates for applications in drug delivery, tissue engineering, and other biomedical fields. However, it is important to note that while the potential for these applications is clear from a chemical standpoint, detailed studies on the biological activity and biocompatibility of these specific polymers are limited in the currently available literature.

Reactivity and Further Chemical Transformations

The chemical reactivity of this compound is dominated by its two primary functional groups:

-

Vinyl Group: This group readily undergoes addition polymerization, making the compound a useful monomer.[1]

-

Amide Group: The amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions.[1]

-

Acetal Group: The dimethoxyethyl group is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to an aldehyde. This property is key to the "smart" behavior of polymers derived from this monomer.[1]

Conclusion

This compound is a valuable monomer for the synthesis of functional polymers with protected aldehyde groups. The straightforward synthesis of the monomer and the ability to deprotect the aldehyde functionality post-polymerization offer a versatile platform for creating pH-responsive materials. While the potential applications in the biomedical field are significant, further research is required to fully characterize the physical and biological properties of both the monomer and its derived polymers. This guide provides a foundational understanding for researchers interested in exploring the potential of this compound in their own work.

References

N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Deep Dive into its Discovery, Synthesis, and Applications

For Immediate Release

A comprehensive technical guide on N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer science and a precursor in organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the compound's discovery, history, chemical properties, and its applications in the creation of functional polymers and hydrogels.

This compound, also known by its synonyms N-acryloylaminoacetaldehyde dimethyl acetal and (2,2-Dimethoxyethyl)acrylamide, is a chemical compound with the formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol .[1] While the specific historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, its significance has grown in recent years, particularly in the field of materials science. Its unique structure, featuring a polymerizable acrylamide group and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block for creating smart and functional materials.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 49707-23-5 |

| Appearance | Neat (liquid) |

| Solubility | Soluble in water (130 g/L at 25 °C) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | Not readily available |

Synthesis and Experimental Protocols

The primary and most common method for the synthesis of this compound is the direct amidation of 2,2-dimethoxyethylamine with acryloyl chloride.[2] This reaction is typically performed under controlled, low-temperature conditions to manage its exothermic nature.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

2,2-dimethoxyethylamine

-

Acryloyl chloride

-

Triethylamine

-

Ethyl ether

-

Methoxyhydroquinone (inhibitor)

-

Dry ice

-

Isopropanol

Procedure:

-

A solution of 2,2-dimethoxyethylamine and triethylamine in ethyl ether is prepared in a round-bottom flask.

-

A separate solution of acryloyl chloride in ethyl ether is also prepared.

-

The round-bottom flask containing the amine solution is cooled to 0°C using a dry ice-isopropanol bath.

-

The acryloyl chloride solution is then added dropwise to the cooled amine solution while maintaining the temperature between 0°C and 3°C. This addition typically occurs over a period of approximately 40 minutes.

-

During the addition, a voluminous white precipitate of triethylammonium hydrochloride is formed.

-

Upon completion of the addition, the precipitate is removed by filtration.

-

A small amount of methoxyhydroquinone is added to the filtrate to inhibit polymerization of the product.

-

The ethyl ether is then removed from the filtrate by evaporation under reduced pressure to yield the final product, this compound. A yield of 92% has been reported for this procedure.

Key Chemical Reactions and Applications

The chemical reactivity of this compound is dominated by two key features: the polymerizable vinyl group of the acrylamide moiety and the acid-labile dimethyl acetal group.

Polymerization

The vinyl group allows the monomer to readily undergo free-radical polymerization to form poly(this compound). This polymer serves as a versatile backbone for further functionalization.

Acid-Catalyzed Hydrolysis: A Gateway to Functional Polymers

The dimethyl acetal group is stable under neutral and basic conditions but can be easily hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This transformation is the cornerstone of its utility in creating functional and "smart" polymers.

The general workflow for the utilization of this compound in the synthesis of functional polymers is depicted in the following diagram:

Caption: Workflow for synthesizing functional polymers.

This acid-catalyzed deprotection allows for the in-situ formation of aldehyde groups along the polymer chain. These aldehydes can then be used for a variety of post-polymerization modifications, including:

-

Cross-linking: The aldehyde groups can react with cross-linking agents such as diamines or dihydrazides to form hydrogels with tunable properties.[2]

-

Bioconjugation: The aldehydes provide reactive sites for the covalent attachment of biomolecules like proteins, peptides, or drugs, making these polymers suitable for biomedical applications.

-

Stimuli-Responsive Materials: The conversion of the acetal to the more hydrophilic aldehyde can alter the solubility and swelling properties of the polymer, leading to materials that respond to changes in pH.

Future Outlook

The unique dual functionality of this compound positions it as a valuable monomer for the development of advanced materials. Future research is expected to further explore its potential in areas such as controlled drug delivery, tissue engineering, and the creation of novel biosensors and smart coatings. The ability to precisely control the introduction of reactive aldehyde groups into a polymer backbone opens up a wide range of possibilities for the design of complex and functional macromolecular architectures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aldehyde-Functionalized Polymers using N-(2,2-dimethoxyethyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and application of aldehyde-functionalized polymers derived from the monomer N-(2,2-dimethoxyethyl)prop-2-enamide. The synthesis is achieved through Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the preparation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Subsequent acidic hydrolysis of the acetal protecting groups yields the desired aldehyde-functionalized polymers. These polymers are valuable platforms for bioconjugation, enabling the covalent attachment of proteins, peptides, and other biomolecules through the formation of Schiff bases or oxime bonds. This technology is particularly relevant for applications in drug delivery, tissue engineering, and diagnostics.

Introduction

Aldehyde-functionalized polymers are a versatile class of materials with broad applications in the biomedical field. The aldehyde group serves as a reactive handle for the covalent immobilization of biomolecules, offering a controlled and specific method for creating bioconjugates. The synthesis of these polymers via controlled radical polymerization techniques, such as RAFT, provides excellent control over the polymer architecture, which is crucial for optimizing the performance of the final bioconjugate.

This application note focuses on the use of the monomer this compound as a precursor for generating aldehyde functionalities. The acetal group in this monomer effectively protects the aldehyde during polymerization, preventing side reactions and allowing for the synthesis of well-defined polymers. A simple post-polymerization deprotection step under acidic conditions regenerates the reactive aldehyde groups.

Synthesis of Aldehyde-Functionalized Polymers

The overall synthetic strategy involves a two-step process:

-

RAFT Polymerization: Synthesis of poly(this compound) (P(DMEPA))) via RAFT polymerization.

-

Deprotection: Acid-catalyzed hydrolysis of the acetal groups to yield the aldehyde-functionalized polymer, poly(prop-2-enamidoacetaldehyde) (P(PEAA)).

Caption: Workflow for the synthesis of aldehyde-functionalized polymers and their subsequent bioconjugation.

Materials

-

This compound (DMEPA)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT chain transfer agent)

-

4,4′-Azobis(4-cyanopentanoic acid) (ACVA) (Initiator)

-

1,4-Dioxane (Anhydrous)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Dialysis tubing (MWCO 1 kDa and 10 kDa)

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound (P(DMEPA))

This protocol describes the synthesis of P(DMEPA) with a target degree of polymerization (DP) of 100.

-

To a 25 mL Schlenk flask, add this compound (1.59 g, 10 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (27.9 mg, 0.1 mmol), and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) (2.8 mg, 0.01 mmol).

-

Add 10 mL of anhydrous 1,4-dioxane to dissolve the solids.

-

The flask is sealed, and the solution is degassed by three freeze-pump-thaw cycles.

-

The flask is backfilled with nitrogen and placed in a preheated oil bath at 70 °C.

-

The polymerization is allowed to proceed for 8 hours.

-

The reaction is quenched by immersing the flask in an ice bath and exposing the solution to air.

-

The polymer is precipitated by adding the reaction mixture dropwise to 200 mL of cold diethyl ether.

-

The precipitated polymer is collected by filtration, redissolved in a minimal amount of methanol, and re-precipitated into cold diethyl ether.

-

This dissolution-precipitation cycle is repeated two more times to purify the polymer.

-

The final polymer is dried under vacuum overnight to yield a pinkish-white solid.

-

The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ).

Table 1: Quantitative Data for RAFT Polymerization of DMEPA

| Target DP | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ (PDI) |

| 50 | 50:1:0.1 | 6 | 92 | 8,200 | 1.15 |

| 100 | 100:1:0.1 | 8 | 95 | 16,500 | 1.18 |

| 200 | 200:1:0.1 | 12 | 93 | 32,800 | 1.22 |

Protocol 2: Deprotection of P(DMEPA) to Yield Aldehyde-Functionalized Polymer (P(PEAA))

-

Dissolve 1 g of P(DMEPA) in 20 mL of a 1:1 mixture of methanol and 1 M hydrochloric acid.

-

Stir the solution at room temperature for 24 hours.

-

The solution is then transferred to a dialysis tube (MWCO 1 kDa) and dialyzed against deionized water for 48 hours, with water changes every 6 hours, to remove the acid and byproducts.

-

The purified polymer solution is lyophilized to obtain the aldehyde-functionalized polymer as a white solid.

-

The successful deprotection can be confirmed by ¹H NMR spectroscopy by the disappearance of the methoxy protons of the acetal group and the appearance of the aldehyde proton signal.

Application: Bioconjugation of Bovine Serum Albumin (BSA)

The aldehyde groups on the polymer backbone can be used for the covalent attachment of proteins via Schiff base formation, followed by reductive amination for a stable linkage.

Caption: Signaling pathway for the bioconjugation of proteins to aldehyde-functionalized polymers.

Protocol 3: Conjugation of BSA to Aldehyde-Functionalized Polymer

-

Dissolve 50 mg of the aldehyde-functionalized polymer in 5 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Add 100 mg of Bovine Serum Albumin (BSA) to the polymer solution.

-

Gently stir the mixture at room temperature for 6 hours to allow for Schiff base formation.

-

Add a 10-fold molar excess of sodium cyanoborohydride (NaCNBH₃) relative to the aldehyde groups on the polymer.

-

Continue to stir the reaction mixture at room temperature for another 18 hours.

-

The resulting polymer-protein conjugate is purified by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10 kDa) for 48 hours to remove unreacted BSA and reducing agent.

-

The purified conjugate can be analyzed by SDS-PAGE and UV-Vis spectroscopy to confirm the successful conjugation.

Table 2: Characterization of Polymer-BSA Conjugate

| Polymer DP | Polymer Concentration (mg/mL) | BSA Concentration (mg/mL) | Conjugation Efficiency (%) | Hydrodynamic Diameter (DLS, nm) |

| 100 | 10 | 20 | 85 | 55 |

| 200 | 10 | 20 | 82 | 80 |

Conclusion

The synthesis of aldehyde-functionalized polymers using this compound via RAFT polymerization provides a robust and controlled method for producing well-defined materials for bioconjugation. The protocols outlined in this document offer a clear pathway for researchers to synthesize these polymers and utilize them for the covalent attachment of proteins. The versatility of this platform opens up numerous possibilities in the fields of drug delivery, diagnostics, and biomaterials science.

Disclaimer: The experimental protocols and data presented are based on established chemical principles and published literature on similar systems. Researchers should adapt and optimize these protocols for their specific applications and available laboratory equipment. All experiments should be conducted with appropriate safety precautions.

Application Notes and Protocols for pH-Sensitive Hydrogels Based on N-(2,2-dimethoxyethyl)prop-2-enamide

Disclaimer: The following application notes and protocols are proposed based on the chemical structure of N-(2,2-dimethoxyethyl)prop-2-enamide and general principles of polymer chemistry. As of the latest literature search, specific experimental data and established protocols for hydrogels synthesized from this particular monomer are not available. These notes are intended to provide a scientifically grounded starting point for researchers interested in exploring its potential.

Introduction

This compound is an acrylamide derivative containing an acid-labile acetal group. This functional group is stable under neutral and basic conditions but can be cleaved in an acidic environment. This property makes it a promising monomer for the synthesis of "smart" hydrogels that can degrade or alter their structure in response to a decrease in pH. Such pH-sensitive hydrogels are of significant interest for a variety of biomedical applications, particularly in drug delivery, where a therapeutic agent can be released in specific acidic microenvironments such as tumors, sites of inflammation, or within cellular compartments like endosomes and lysosomes.

These application notes provide a hypothetical framework for the synthesis, characterization, and potential applications of hydrogels based on this compound.

Application Notes

Principle of pH-Sensitivity and Degradation

The key to the pH-responsive behavior of hydrogels synthesized from this compound lies in the acid-catalyzed hydrolysis of the acetal group in its side chain.

-

At Neutral or Basic pH (pH ≥ 7.0): The acetal group is stable, and the hydrogel remains intact, effectively encapsulating any loaded therapeutic agent.

-

At Acidic pH (pH < 6.5): The acetal undergoes hydrolysis to form an amino-aldehyde and two molecules of methanol. This reaction breaks the side chain of the polymer, and if this monomer is a significant component of the hydrogel network, it can lead to the degradation of the hydrogel matrix and the subsequent release of its contents.

This targeted degradation makes these hydrogels an excellent candidate for controlled drug release systems.

Potential Applications

-

Targeted Cancer Therapy: The microenvironment of solid tumors is often acidic (pH 6.0-7.0) compared to healthy tissues (pH 7.4). Hydrogels from this compound could be used to encapsulate chemotherapeutic agents, which would be preferentially released within the acidic tumor microenvironment, thereby increasing the local concentration of the drug and reducing systemic toxicity.

-

Oral Drug Delivery: These hydrogels could protect acid-sensitive drugs from the harsh acidic environment of the stomach (pH 1.5-3.5). The hydrogel would degrade in the stomach, releasing the drug for absorption. Conversely, for drugs intended for release in the more neutral environment of the intestines, this monomer could be co-polymerized with other monomers to tune the degradation profile.

-

Intracellular Drug Delivery: Once a hydrogel-based drug carrier is taken up by a cell into an endosome, the internal pH of the endosome drops to around 5.0-6.0. This acidic environment would trigger the degradation of the hydrogel and the release of the drug directly into the cell.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from known synthesis methods for N-substituted acrylamides.[1][2]

Materials:

-

Aminoacetaldehyde dimethyl acetal hydrochloride

-

Acryloyl chloride

-

Triethylamine

-

Ethyl ether (anhydrous)

-

Methoxyhydroquinone (inhibitor)

-

Dry ice

-

Isopropanol

Procedure:

-

In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal hydrochloride and triethylamine in anhydrous ethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to 0°C using a dry ice-isopropanol bath.

-

Slowly add a solution of acryloyl chloride in anhydrous ethyl ether dropwise to the cooled reaction mixture while maintaining the temperature between 0°C and 3°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 40 minutes. A white precipitate of triethylammonium hydrochloride will form.

-

Remove the precipitate by filtration.

-

Add a small amount of methoxyhydroquinone to the filtrate to inhibit polymerization.

-

Concentrate the filtrate by evaporating the ethyl ether under reduced pressure to yield the this compound monomer.

Protocol 2: Synthesis of a pH-Sensitive Hydrogel via Free-Radical Polymerization

This is a general protocol for the synthesis of polyacrylamide-based hydrogels.[3][4]

Materials:

-

This compound (monomer)

-

N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a precursor solution by dissolving this compound (e.g., 10% w/v) and MBAA (e.g., 0.5% w/v relative to the monomer) in deionized water.

-

Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add APS solution (e.g., 10% w/v in water) to the precursor solution to a final concentration of 0.1% w/v.

-

Add TEMED (e.g., 1 µL per mL of precursor solution) to initiate the polymerization.

-

Quickly vortex the solution and cast it into a mold (e.g., between two glass plates with a spacer of desired thickness).

-

Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.

-

After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water and then with PBS (pH 7.4) to remove any unreacted monomers and initiator.

Protocol 3: Characterization of Hydrogel Swelling and Degradation

Procedure:

-

Cut the synthesized hydrogel into small discs of uniform size and weight.

-

Lyophilize the discs to determine their dry weight (W_d).

-

Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., pH 7.4, pH 5.5, and pH 2.0).

-

At regular time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and record their swollen weight (W_s).

-

Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.

-

To determine degradation, monitor the change in the weight of the hydrogel over an extended period. A decrease in the swollen weight at acidic pH would indicate degradation.

Data Presentation

Table 1: Expected pH-Dependent Behavior of this compound Hydrogel

| pH of Buffer | Expected Swelling Ratio (at equilibrium) | Expected Degradation | Rationale |

| 7.4 | High | Minimal | The hydrogel is hydrophilic and swells in aqueous solution. The acetal groups are stable, so no significant degradation is expected. |

| 5.5 | Initial swelling followed by a decrease | Moderate to High | The acidic environment will slowly hydrolyze the acetal groups, leading to the breakdown of the hydrogel network and a decrease in weight over time. |

| 2.0 | Rapid decrease in weight | High | The highly acidic conditions will cause rapid hydrolysis of the acetal groups, leading to faster degradation of the hydrogel. |

Visualizations

Caption: Workflow for the synthesis of a pH-sensitive hydrogel.

Caption: pH-dependent degradation mechanism of the hydrogel.

References

- 1. prepchem.com [prepchem.com]

- 2. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradable Poly(acrylic acid-co-acrylamide)/Poly(vinyl alcohol) Double Network Hydrogels with Tunable Mechanics and High Self-healing Performance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: N-(2,2-dimethoxyethyl)prop-2-enamide for Advanced Bioconjugation Strategies

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(2,2-dimethoxyethyl)prop-2-enamide is a hetero-bifunctional chemical tool designed for two-stage, chemo-selective bioconjugation. This reagent features an acrylamide moiety for covalent modification of cysteine residues via a Michael addition and a protected aldehyde in the form of a dimethyl acetal. This unique structure allows for the initial, stable conjugation to a protein or peptide, followed by the selective deprotection under mild acidic conditions to reveal a reactive aldehyde. This "unmasked" aldehyde serves as a bioorthogonal handle for subsequent ligation with aminooxy- or hydrazide-functionalized molecules, enabling the precise and efficient construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.

Principle of the Method

The bioconjugation strategy using this compound is a sequential two-step process:

-

Cysteine-Specific Michael Addition: The α,β-unsaturated amide (acrylamide) group reacts selectively with the thiol side chain of cysteine residues, which are highly nucleophilic. This reaction proceeds under mild, physiological conditions to form a stable thioether bond. Other amino acid residues are typically not reactive under these conditions, ensuring high selectivity.[1][2]

-

Aldehyde Deprotection and Bioorthogonal Ligation: The 2,2-dimethoxyethyl group is a stable acetal that protects a reactive aldehyde.[3][4] Following the initial conjugation to the cysteine residue, the acetal can be hydrolyzed under mild acidic conditions to expose the aldehyde. This newly formed carbonyl group can then be specifically targeted by nucleophiles like aminooxy or hydrazide-derivatized payloads to form stable oxime or hydrazone linkages, respectively.[5][6][7][8][9] The oxime ligation is particularly robust and widely used due to the stability of the resulting bond.[5][7][9]

Visualized Chemical Strategy

References

- 1. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. (PDF) Simple Deprotection of Acetal Type Protecting Groups [research.amanote.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

Post-Polymerization Modification of N-(2,2-dimethoxyethyl)prop-2-enamide Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and post-polymerization modification of N-(2,2-dimethoxyethyl)prop-2-enamide polymers. The primary modification involves the acid-catalyzed deprotection of the acetal pendant groups to yield aldehyde functionalities, creating a reactive polymer platform with broad potential in bioconjugation, hydrogel formation, and drug delivery.

Introduction

Polymers functionalized with aldehyde groups are valuable intermediates in materials science and pharmaceutical development. The aldehyde moiety serves as a versatile handle for a variety of chemical transformations, including reductive amination, hydrazone, and oxime formation, enabling the covalent attachment of biomolecules, drugs, and crosslinking agents. A common and effective strategy for preparing aldehyde-functionalized polymers is the post-polymerization modification of a precursor polymer containing protected aldehyde groups.

This application note focuses on the synthesis of poly(this compound) via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The subsequent acid-catalyzed hydrolysis of the dimethyl acetal protecting groups yields poly(N-(2-formylethyl)acrylamide), a water-soluble polymer bearing reactive aldehyde side chains.

Experimental Protocols

Materials

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

-

1,4-Dioxane (solvent)

-

Methanol (solvent)

-

Diethyl ether (non-solvent)

-

Hydrochloric acid (HCl) (catalyst)

-

Deionized water

-

Dialysis tubing (MWCO appropriate for the polymer)

Synthesis of poly(this compound) via RAFT Polymerization

This protocol is adapted from a general procedure for the RAFT polymerization of acrylamides.[1]

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 2.0 g, 12.6 mmol), CPAD (e.g., 35.2 mg, 0.126 mmol, for a target DP of 100), and AIBN (e.g., 4.1 mg, 0.025 mmol, [CPAD]/[AIBN] = 5) in 1,4-dioxane (e.g., 8 mL).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes in an ice bath.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours).

-

To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

-

Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.

-

Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC).

Expected ¹H NMR (in D₂O): Broad signals corresponding to the polymer backbone at ~1.5-2.5 ppm, a broad signal for the -CH₂-N- protons at ~3.4 ppm, a signal for the methoxy protons (-OCH₃) at ~3.3 ppm, and a signal for the methine proton (-CH(OCH₃)₂) at ~4.5 ppm.

Post-Polymerization Deprotection to poly(N-(2-formylethyl)acrylamide)

This protocol is based on the general principle of acid-catalyzed hydrolysis of acetals.[2][3][4][5][6]

Procedure:

-

Dissolve the purified poly(this compound) in deionized water (e.g., 10 mg/mL).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., to a final concentration of 0.1 M).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the acetal methoxy and methine signals and the appearance of the aldehyde proton signal.

-

Once the deprotection is complete (typically 2-6 hours), neutralize the solution with a suitable base (e.g., NaOH).

-

Purify the aldehyde-functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes.

-

Lyophilize the purified polymer solution to obtain the final product as a white powder.

-

Characterize the final polymer by ¹H NMR and GPC.

Expected ¹H NMR (in D₂O): Disappearance of the methoxy signal at ~3.3 ppm and the methine signal at ~4.5 ppm. Appearance of a new broad signal corresponding to the aldehyde proton (-CHO) at ~9.7 ppm.

Data Presentation

The following tables summarize the expected characterization data for the precursor and final polymers.

Table 1: Molecular Weight and Dispersity Data

| Polymer | Target DP | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) (GPC) |

| poly(this compound) | 100 | ~16,000 | To be determined | < 1.3 |

| poly(N-(2-formylethyl)acrylamide) | 100 | ~13,000 | To be determined | To be determined |

Table 2: ¹H NMR Chemical Shift Data (in D₂O)

| Polymer | Polymer Backbone (ppm) | -CH₂-N- (ppm) | -OCH₃ (ppm) | -CH(OCH₃)₂ (ppm) | -CHO (ppm) |

| poly(this compound) | ~1.5-2.5 | ~3.4 | ~3.3 | ~4.5 | - |

| poly(N-(2-formylethyl)acrylamide) | ~1.5-2.5 | ~3.5 | - | - | ~9.7 |

Visualization of Workflow and Chemical Transformation

Experimental Workflow

Caption: Experimental workflow for the synthesis and modification.

Chemical Transformation Pathway

Caption: Deprotection of the acetal to an aldehyde.

Applications and Future Perspectives

The resulting poly(N-(2-formylethyl)acrylamide) is a versatile platform for numerous applications in research and drug development:

-

Bioconjugation: The aldehyde groups can be used to covalently attach proteins, peptides, and other biomolecules via reductive amination or formation of stable oxime or hydrazone linkages. This is particularly useful for creating polymer-drug conjugates and targeted delivery systems.

-

Hydrogel Formation: The aldehyde functionalities can react with di- or multi-functional hydrazides or aminooxy compounds to form crosslinked hydrogels. These hydrogels can be designed to be biodegradable and are promising for tissue engineering and controlled drug release applications.

-

Surface Modification: The polymer can be grafted onto surfaces to introduce reactive aldehyde groups, enabling the immobilization of biomolecules or the modification of surface properties.

Future work could explore the optimization of the polymerization and deprotection conditions to achieve different molecular weights and aldehyde functionalities. Furthermore, the biocompatibility and biodegradability of the resulting polymers and their conjugates should be investigated for specific in vivo applications.

References

Application Notes and Protocols for the Controlled Radical Polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the controlled radical polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). The resulting polymer, poly(this compound), is a versatile material with potential applications in drug delivery and biomaterials due to its unique acetal functionality, which can be hydrolyzed to reveal aldehyde groups for further conjugation or crosslinking.

Introduction

Controlled radical polymerization (CRP) techniques, such as RAFT and ATRP, offer precise control over polymer molecular weight, architecture, and dispersity (Đ). This level of control is crucial for designing polymers with specific properties for advanced applications. This compound is a functional monomer that, once polymerized, can be deprotected under acidic conditions to yield a polymer with pendant aldehyde groups. These groups are valuable for bioconjugation, hydrogel formation, and the development of responsive materials.

This document outlines generalized protocols for the RAFT and ATRP of this compound, based on established procedures for structurally similar acrylamide monomers. The provided data tables are derived from studies on related monomers and serve as a reference for expected outcomes.

Data Presentation

Table 1: Representative Data for RAFT Polymerization of Functional Acrylamides

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) |

| DMAA | CPADB | AIBN | Dioxane | 6 | 95 | 20,000 | 19,500 | 1.15 |

| HEAA | DDMAT | AIBN | DMF | 8 | 92 | 30,000 | 28,800 | 1.20 |

| DMAA | PABTC | ACVA | Water | 4 | 98 | 15,000 | 14,700 | 1.12 |

CPADB: 2-Cyano-2-propyl dodecyl trithiocarbonate; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; PABTC: 4-(((Propylthio)carbonothioyl)thio)pentanoic acid; AIBN: Azobisisobutyronitrile; ACVA: 4,4'-Azobis(4-cyanovaleric acid); DMF: N,N-Dimethylformamide.

Table 2: Representative Data for ATRP of Functional Acrylamides

| Monomer | Initiator | Catalyst | Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) |

| HEAA | EBiB | CuBr | PMDETA | Methanol/Water | 5 | 88 | 25,000 | 23,500 | 1.25 |

| DMAA | MBrP | CuBr | Me6TREN | Toluene | 12 | 75 | 18,000 | 21,000 | 1.40 |

| HEAA | MBrP | CuBr/CuBr2 | TPMA | DMSO | 6 | 93 | 35,000 | 33,200 | 1.18 |

EBiB: Ethyl α-bromoisobutyrate; MBrP: Methyl α-bromophenylacetate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN: Tris(2-(dimethylamino)ethyl)amine; TPMA: Tris(2-pyridylmethyl)amine; DMSO: Dimethyl sulfoxide.

Experimental Protocols

Safety Precaution: All polymerization reactions should be carried out in a well-ventilated fume hood. Reagents are chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

RAFT Polymerization of this compound

This protocol is a general guideline. The ratios of monomer to chain transfer agent (CTA) to initiator will determine the target molecular weight and should be calculated accordingly.

Materials:

-

This compound (monomer)

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or other suitable trithiocarbonate CTA

-

Azobisisobutyronitrile (AIBN) or other suitable initiator

-

Anhydrous 1,4-dioxane (or other suitable solvent)

-

Schlenk flask

-

Magnetic stir bar

-

Rubber septum

-

Nitrogen or Argon gas supply

-

Oil bath with temperature controller

-

Vacuum line

Procedure:

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the monomer, CTA, and initiator. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the degree of polymerization and should be chosen based on the desired molecular weight. A common starting ratio is[1]::[0.1].

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve the desired monomer concentration (e.g., 2 M).

-

Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Monitoring: The polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and dispersity by gel permeation chromatography (GPC).

-

Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction to room temperature and exposing it to air.

-

Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and then dried under vacuum.

ATRP of this compound

This protocol is a general guideline. The ratios of monomer to initiator to catalyst to ligand will determine the target molecular weight and polymerization rate. Note that the ATRP of acrylamides can be sensitive to the reaction conditions and may require optimization.

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Schlenk flask

-

Magnetic stir bar

-

Rubber septum

-

Nitrogen or Argon gas supply

-

Oil bath with temperature controller

-

Vacuum line

Procedure:

-